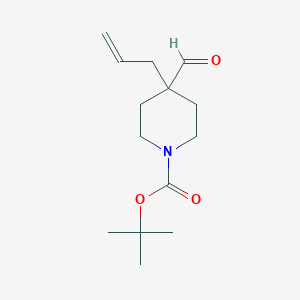

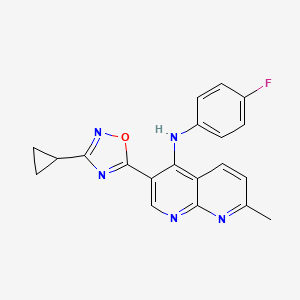

![molecular formula C22H23N3O3S B2639798 ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate CAS No. 330191-03-2](/img/structure/B2639798.png)

ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 4-(3-(4-mesitylthiazol-2-yl)ureido)benzoate” is a chemical compound that has a thiazole ring in its structure . Thiazoles are a type of heterocyclic compound that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a solution of ethyl 4-(3-(1,2,3-thiadiazol-5-yl)ureido)benzoate was stirred and kept at reflux for 6 hours, then cooled and filtered to give a solid product .Molecular Structure Analysis

The molecular structure of similar compounds shows that they often have a planar conformation, stabilized by intra-molecular hydrogen bonds . The thiazole ring is aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Antileukemic Activity and Structure-Activity Relationship

Researchers have explored substituted ureidothiazoles and ureidothiadiazoles related to Ethyl 4-[(2-thiazolylamino)carbonyl]-amino]benzoate for antileukemic activities. These studies emphasize the critical structural features for activity against leukemia, highlighting the significance of "isothioureido" and "isothiosemicarbazono" units for their biological efficacy (Zee-Cheng & Cheng, 1979).

Hydrogen-Bonded Supramolecular Structures

The synthesis and analysis of derivatives of Ethyl 4-(3-(4-mesitylthiazol-2-yl)ureido)benzoate have contributed to the understanding of hydrogen-bonded supramolecular structures. Research into substituted 4-pyrazolylbenzoates revealed diverse dimensional supramolecular structures, demonstrating the role of N-H...O hydrogen bonds in forming complex molecular architectures (Portilla et al., 2007).

Synthesis and Antiplatelet Activity

The compound has served as a lead for the development of novel antiplatelet agents. Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. This research underscores the importance of certain functional groups for anti-PAR4 activity and has led to the identification of potent inhibitors for platelet aggregation (Chen et al., 2008).

Microwave-Promoted Synthesis and Biological Activity

Investigations into microwave-assisted synthesis of 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate revealed significant antimicrobial, anti-lipase, and antiurease activities. This research highlights the potential of such compounds in medicinal chemistry and pharmacology (Özil et al., 2015).

Synthesis Optimization for Industry Production

Optimization studies for the synthesis of related compounds emphasize efficient, high-yield processes suitable for industrial production. For instance, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate was synthesized with a focus on optimizing conditions to achieve a high yield, demonstrating the compound's relevance in synthetic chemistry and potential industrial applications (Qiao-yun, 2012).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-5-28-20(26)16-6-8-17(9-7-16)23-21(27)25-22-24-18(12-29-22)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPIFIXWVAGKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2639715.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)

![6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2639718.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2639724.png)

![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)

![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)